molecular formula C14H17Cl2NO B408309 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine

Cat. No.: B408309
M. Wt: 286.2g/mol
InChI Key: UPKPFYYEELBRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine is an organic compound with a complex structure that includes a dichlorophenyl group and a dimethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (3,4-Dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the dimethylpiperidinyl group contributes to its stability and potential biological activity.

Properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2g/mol

IUPAC Name

(3,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17Cl2NO/c1-9-5-10(2)8-17(7-9)14(18)11-3-4-12(15)13(16)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3

InChI Key

UPKPFYYEELBRDT-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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